![molecular formula C25H33N7O2 B1200293 3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Quinoxaline
Quinoxaline and its derivatives, belonging to the class of heterocyclic compounds, have been extensively studied due to their varied applications in scientific research. Quinoxaline, also known as benzopyrazine, is a fusion of a benzene ring and a pyrazine ring. These compounds find application in the manufacturing of dyes, pharmaceuticals, and as antibiotics such as echinomycin, levomycin, and actinoleutin. Notably, quinoxaline derivatives exhibit antitumoral properties and are investigated for their potential use in catalysis (Pareek & Kishor, 2015).
Hexaazatriphenylene (HAT) Derivatives
The molecule under study shares structural similarity with hexaazatriphenylene (HAT) derivatives, which are known for their rigid, planar, and aromatic nature, contributing to excellent π–π stacking ability. This property makes them fundamental scaffolds for larger 2D N-substituted polyheterocyclic aromatics, used extensively in molecular, macromolecular, and supramolecular systems. Their applications span across various domains such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and energy storage materials (Segura et al., 2015).
Antifungal Pharmacophore Sites
The structural complexity of quinoxaline derivatives contributes to their biological activity. Certain compounds, like 2,3-bis-[(2-hydroxy-2-phenyl)ethenyl]-6-nitro-quinoxaline, possess antifungal pharmacophore sites, indicating their potential in battling fungal pathogens such as Fusarium oxysporum (Kaddouri et al., 2022).
Applications in Medicinal Chemistry
Quinoxaline and its derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Recent advances showcase their significance in drug design and pharmacological applications, presenting a substantial efficacy for future drug development. Functionalized derivatives of quinoxaline are synthesized through various synthetic approaches, indicating their versatile applications in medicinal and biological research (Ajani, Iyaye, & Ademosun, 2022).
Optoelectronic Materials
Quinazolines and pyrimidines, groups closely related to quinoxaline, are extensively utilized in creating optoelectronic materials due to their luminescent properties. These materials find applications in electronic devices, photoelectric conversion elements, and image sensors, demonstrating the broad utility of quinoxaline derivatives in the field of material science (Lipunova et al., 2018).
Eigenschaften
Produktname |
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one |
|---|---|
Molekularformel |
C25H33N7O2 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl]-5,7-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N7O2/c1-16-11-17(2)20-13-21(25(33)26-22(20)12-16)23(31-9-8-30-7-3-5-18(30)14-31)24-27-28-29-32(24)15-19-6-4-10-34-19/h11-13,18-19,23H,3-10,14-15H2,1-2H3,(H,26,33) |
InChI-Schlüssel |
SALFWCHEXNOMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C(C3=NN=NN3CC4CCCO4)N5CCN6CCCC6C5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



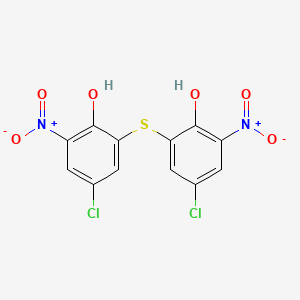
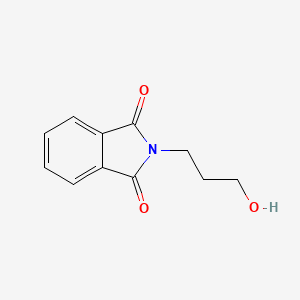
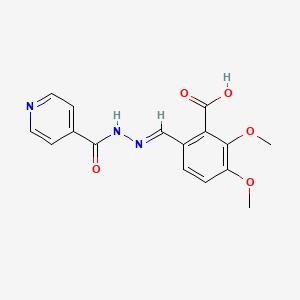
![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)

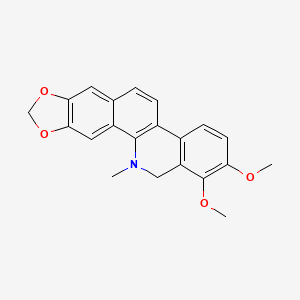
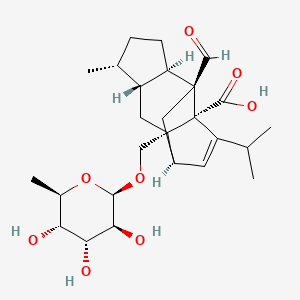
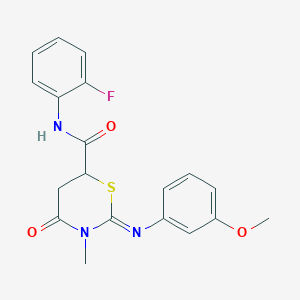
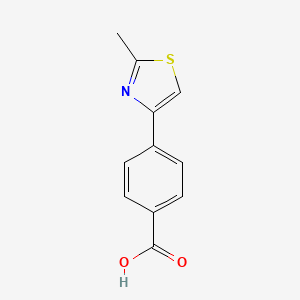
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
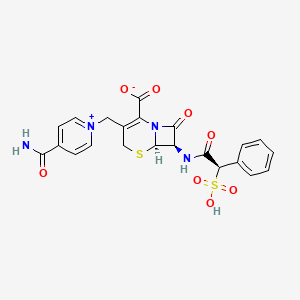
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)
